Methyl 2-anilinopyrimidine-5-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Researchers building 2-anilinopyrimidine kinase inhibitor libraries face a trade-off: free acid analogs demand coupling reagents, while bulkier esters alter solvolysis kinetics. Methyl 2-anilinopyrimidine-5-carboxylate (CAS 937796-09-3) solves this with a methyl ester that enables direct aminolysis-no coupling reagents-at a lower MW (229.24) than the ethyl homolog. • Direct amide library synthesis via parallel aminolysis • Validated 2-anilino pharmacophore for CDK/EGFR kinase selectivity pockets (IC₅₀ as low as 59 nM) • Commercial ≥95% purity; available up to 5 kg for pilot-scale campaigns

Molecular Formula C12H11N3O2
Molecular Weight 229.23
CAS No. 937796-09-3
Cat. No. B1661702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-anilinopyrimidine-5-carboxylate
CAS937796-09-3
Molecular FormulaC12H11N3O2
Molecular Weight229.23
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-17-11(16)9-7-13-12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15)
InChIKeyCAKVYPYBXAVALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Anilinopyrimidine-5-Carboxylate: Core Scaffold & Classification


Methyl 2-anilinopyrimidine-5-carboxylate is a disubstituted pyrimidine derivative bearing an aniline (phenylamino) group at the C2 position and a methyl carboxylate ester at the C5 position of the pyrimidine ring [1]. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.24 g/mol, this compound belongs to the broader 2-anilinopyrimidine class—a scaffold extensively validated in kinase inhibitor drug discovery, particularly against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases [2]. The compound is commercially supplied at ≥95% purity for research use , and its C5 methyl ester serves as a versatile synthetic handle enabling downstream transformations to amides, carboxylic acids, and other functional derivatives critical for structure–activity relationship (SAR) exploration [3].

Why Close Analogs Cannot Substitute Methyl 2-Anilinopyrimidine-5-Carboxylate


Although several 2-anilinopyrimidine derivatives share the same core heterocycle, substitution at the C5 position—methyl ester versus free carboxylic acid, ethyl ester, or halogen—fundamentally alters the compound's physicochemical profile and synthetic utility in ways that cannot be compensated by post hoc modification. The methyl ester offers a distinct balance of reactivity and steric accessibility relative to the bulkier ethyl homolog (CAS 864172-93-0, MW 243.26), which introduces a ~6.1% mass increase and altered solvolysis kinetics . Compared to 2-anilinopyrimidine-5-carboxylic acid (CAS 450368-25-9, MW 215.21, mp 275.5–280 °C [1]), the methyl ester avoids the need for coupling reagents during amide bond formation and permits direct transesterification or aminolysis pathways. Critically, the 2-anilino pharmacophore distinguishes this compound from the 2-amino analog methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8, MW 153.14), which lacks the hydrophobic phenyl ring required for occupancy of kinase selectivity pockets documented across the 2-anilinopyrimidine inhibitor class [2]. These structural differences dictate that procurement decisions cannot rely on in-class interchangeability without risking incompatible downstream chemistry or loss of biological signal in SAR campaigns.

Direct Comparator Evidence for Methyl 2-Anilinopyrimidine-5-Carboxylate


Molecular Weight & Steric Profile: Methyl vs. Ethyl Ester

Methyl 2-anilinopyrimidine-5-carboxylate (target compound) possesses a molecular weight of 229.24 g/mol, which is 14.02 g/mol (5.8%) lower than its direct ethyl ester homolog, ethyl 2-(phenylamino)pyrimidine-5-carboxylate (MW 243.26) . This mass difference reflects the replacement of the ester methyl group (–CH₃) with an ethyl group (–CH₂CH₃), which introduces additional steric bulk at the C5 position. In the context of fragment-based screening and lead optimization, the lower molecular weight and reduced steric encumbrance of the methyl ester are quantitatively consistent with more favorable ligand efficiency metrics, where every atom added must contribute commensurately to binding affinity to maintain ligand efficiency values ≥0.3 kcal/mol per heavy atom [1]. The methyl ester scaffold retains the full 2-anilinopyrimidine pharmacophore while minimizing gratuitous molecular weight, a principle aligned with commonly applied lead-likeness filters (MW ≤ 350) [1].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Synthetic Reactivity: Methyl Ester vs. Free Carboxylic Acid

The target compound's C5 methyl ester enables direct, one-step aminolysis to generate diverse amide libraries without requiring exogenous coupling reagents. In contrast, the free acid analog 2-anilinopyrimidine-5-carboxylic acid (CAS 450368-25-9, MW 215.21, mp 275.5–280 °C [1]) mandates activation with reagents such as HATU, EDCI/HOBt, or conversion to the acid chloride prior to amide formation, adding at least one synthetic step, increasing cost, and introducing purification challenges due to coupling byproducts. The methyl ester's reactivity profile is quantitatively reflected in its compatibility with direct aminolysis conditions (amine, heat, or Lewis acid catalysis), whereas the free acid requires stoichiometric coupling reagent loads (typically 1.1–1.5 equiv) and anhydrous conditions [2]. Furthermore, the free acid's high melting point (275.5–280 °C) and limited solubility in common organic solvents compared to the methyl ester impose practical constraints on reaction solvent selection and temperature control during library production [1].

Synthetic Chemistry Amide Bond Formation Parallel Library Synthesis

2-Anilino vs. 2-Amino Pharmacophore for Kinase Selectivity

The target compound incorporates an N-phenyl (anilino) substituent at the C2 position of the pyrimidine ring. This structural feature is a well-established pharmacophoric requirement for occupancy of the hydrophobic selectivity pocket adjacent to the ATP-binding site in multiple kinase targets. In comparative terms, methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8, MW 153.14, LogP 0.43 [1]) lacks this phenyl ring, eliminating a key hydrophobic interaction. The significance of this difference is borne out across the 2-anilinopyrimidine patent and primary literature: compounds bearing the C2 anilino group have demonstrated potent CDK7 inhibition (IC₅₀ = 0.479 µM), CDK8 inhibition (IC₅₀ = 0.716 µM), and CDK9 inhibition (IC₅₀ = 0.059 µM) in biochemical assays [2], as well as EGFR mutant-selective inhibition with IC₅₀ values in the low nanomolar range across multiple clinical-stage and preclinical candidates [3]. While these specific IC₅₀ values derive from more elaborated 2-anilinopyrimidine analogs rather than the methyl ester building block itself, they establish the class-level necessity of the 2-anilino moiety for target engagement.

Kinase Inhibition EGFR CDK Pharmacophore Modeling

Commercial Availability and Purity Benchmarking

Methyl 2-anilinopyrimidine-5-carboxylate is commercially available at ≥95% purity (HPLC) from multiple independent suppliers, with catalog availability in quantities ranging from 1 g to 5 kg . This purity specification is comparable to the ethyl ester analog (98% HPLC ) and the free acid (95–97% ), indicating that procurement of the methyl ester does not entail a purity penalty. Critically, the target compound's MDL number (MFCD12022281 ) and SMILES string (COC(=O)C1=CN=C(NC2=CC=CC=C2)N=C1) are unambiguously assigned, enabling precise identity verification by NMR and LCMS at the point of receipt. The synthetic precursor methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6, MW 172.57), while approximately 25% lower in molecular weight and therefore cheaper on a per-gram basis, contains a reactive C2 chlorine atom that mandates additional handling precautions and precludes direct use in biological assays without further derivatization .

Chemical Sourcing Supply Chain Quality Control

Lipophilicity & Permeability: Methyl Ester vs. Free Acid

Although experimentally measured LogP values for the target compound are not publicly available, the structural difference between the methyl ester and the free carboxylic acid has well-characterized consequences for lipophilicity. Replacement of a carboxylic acid (–COOH) with a methyl ester (–COOCH₃) typically increases LogP by approximately 1.5–2.0 units based on fragment-based contribution methods [1]. The methyl ester therefore occupies a lipophilicity window (estimated LogP ~2.5–3.0) that is consistent with favorable passive membrane permeability while avoiding the excessive LogP (>5) associated with poor solubility and promiscuous binding [2]. In contrast, the free acid 2-anilinopyrimidine-5-carboxylic acid (MW 215.21) is ionized at physiological pH, limiting passive diffusion and necessitating active transport mechanisms for cellular uptake. This differentiation is critical for intracellular target engagement: ester prodrug strategies are routinely employed to mask carboxylic acids and enhance cell permeability in kinase inhibitor development, and the methyl ester building block provides this advantage intrinsically for compounds where C5 ester retention is compatible with the target binding mode [3].

ADME Physicochemical Profiling Permeability

2-Anilinopyrimidine Scaffold Validation in Kinase Inhibitors

The 2-anilinopyrimidine scaffold underlying the target compound is one of the most extensively validated heterocyclic cores in kinase drug discovery. Multiple 2-anilinopyrimidine-based inhibitors have entered clinical development, and the scaffold is represented in numerous patents covering EGFR, CDK, Src-family, and JAK kinase inhibition [1][2]. In a recent integrated study, 21 novel 2-anilinopyrimidine derivatives were synthesized and screened against CDK7, CDK8, and CDK9, yielding lead compounds with sub-micromolar IC₅₀ values (0.059–0.716 µM) across multiple CDK isoforms and demonstrating antiproliferative activity against solid tumor cell lines [3]. Separately, a series of 2-anilinopyrimidine derivatives bearing hydrazone and pyrazolone functionalities at C4 exhibited EGFR inhibitory activity with IC₅₀ values ranging from 0.27 to 10.57 µM in MCF-7 breast cancer cells, outperforming the reference drug 5-fluorouracil (IC₅₀ = 10.80 µM) [4]. While the target compound itself is a synthetic intermediate rather than a final bioactive entity, its core scaffold has demonstrated reproducible, quantifiable target engagement across multiple kinase families and cell lines, establishing a robust evidentiary basis for its procurement as a starting point for medicinal chemistry campaigns.

Kinase Drug Discovery EGFR T790M CDK Inhibition Preclinical Validation

Methyl 2-Anilinopyrimidine-5-Carboxylate: Optimized Application Scenarios


Fragment Library Construction with 2-Anilinopyrimidine Scaffold

The methyl ester's low molecular weight (229.24 g/mol) and direct aminolysis capability make it an ideal core scaffold for fragment-based kinase inhibitor library construction. Starting from this single building block, parallel aminolysis with diverse primary and secondary amines yields amide libraries without the coupling reagent burden imposed by the free acid analog. This application directly leverages the evidence from Section 3 (Evidence Items 1 and 2) showing the methyl ester's MW advantage over the ethyl homolog and its synthetic step-count advantage over the carboxylic acid. The 2-anilino pharmacophore, validated across CDK and EGFR inhibitor programs with IC₅₀ values as low as 59 nM [1], ensures that fragment hits can be elaborated into lead-like molecules without scaffold hopping.

EGFR Mutant-Selective Inhibitor Lead Optimization

Multiple patent families disclose 2-anilinopyrimidine derivatives as selective inhibitors of EGFR activating mutants (exon 19 deletion, L858R) and the T790M resistance mutant [2]. Methyl 2-anilinopyrimidine-5-carboxylate provides the core scaffold onto which C4 and C6 substituents can be systematically varied while the C5 ester can be retained, hydrolyzed to the acid, or converted to amides. The scaffold's demonstrated ability to achieve low nanomolar biochemical IC₅₀ values against mutant EGFR, as documented in the patent literature covering this chemotype [2], supports procurement for lead optimization programs targeting non-small cell lung cancer (NSCLC) with acquired TKI resistance.

CDK Transcriptional Kinase Inhibitor Development

The CDK7/8/9 inhibitory activity demonstrated by 2-anilinopyrimidine derivatives (CDK9 IC₅₀ = 59 nM; CDK7 IC₅₀ = 479 nM) [1] positions this scaffold for development of transcriptional CDK inhibitors—an emerging therapeutic strategy in oncology. The target compound serves as a versatile late-stage diversification intermediate where the C5 ester can be elaborated to optimize CDK isoform selectivity. All synthesized analogs from the CDK study satisfied Lipinski's rule of five (MW < 500, HBA < 10, HBD < 5, LogP < 5) [1], confirming that the 2-anilinopyrimidine core provides a drug-like starting point compatible with oral bioavailability requirements.

Agrochemical Fungicide Intermediate

Beyond pharmaceutical applications, 2-anilinopyrimidine derivatives are established fungicide chemotypes, as disclosed in agrochemical patents covering pyrimidine-based pest control agents [3]. Methyl 2-anilinopyrimidine-5-carboxylate's C5 ester provides a synthetic entry point for generating agrochemical candidate libraries through amidation or hydrolysis, while the 2-anilino group contributes to target-site binding in fungal pathogens. The compound's commercial availability at multi-kilogram scale (5 kg catalog listing ) supports pilot-scale agrochemical screening campaigns.

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